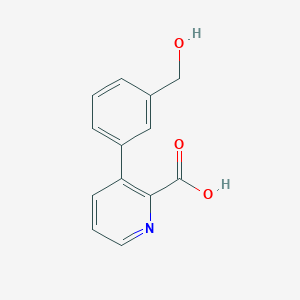

3-(3-Hydroxymethylphenyl)picolinic acid

Description

3-(3-Hydroxymethylphenyl)picolinic acid is a substituted picolinic acid derivative featuring a hydroxymethylphenyl group at the 3-position of the pyridine ring.

Properties

IUPAC Name |

3-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-9-3-1-4-10(7-9)11-5-2-6-14-12(11)13(16)17/h1-7,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVHSCAJDHLQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(N=CC=C2)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxymethylphenyl)picolinic acid typically involves the reaction of 3-hydroxymethylbenzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 3-(3-Hydroxymethylphenyl)picolinic acid may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxymethylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The carboxylic acid group can be reduced to form an alcohol group.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 3-(3-Carboxyphenyl)picolinic acid

Reduction: 3-(3-Hydroxymethylphenyl)picolinic alcohol

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3-(3-Hydroxymethylphenyl)picolinic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxymethylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares key structural and physicochemical properties of 3-(3-Hydroxymethylphenyl)picolinic acid with its analogs:

Notes:

- Positional isomerism : The substitution position (3- vs. 5-) on the pyridine ring significantly impacts steric and electronic properties. For example, 5-substituted analogs (e.g., 5-(3-Methylphenyl)picolinic acid) may exhibit different binding affinities in biological systems compared to 3-substituted derivatives.

- Electron-withdrawing vs. electron-donating groups : Fluorinated or trifluoromethyl groups (e.g., in 3-Methoxy-6-(trifluoromethyl)picolinic acid) increase acidity and stability, whereas hydroxymethyl groups enhance hydrophilicity .

Herbicidal Activity

Picolinic acid derivatives with halogenated aryl groups (e.g., V-44 to V-114 in ) demonstrate potent herbicidal activity. For instance:

- V-54 (Amino-3,5-dichloro-6-(3-(difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazol-1-yl)picolinic acid, MW 415.0) exhibits enhanced activity due to fluorine’s electronegativity and lipophilicity .

Analytical Chemistry

- 3-Hydroxypicolinic acid (MW 139.11) is widely used as a matrix in MALDI-MS for oligonucleotide analysis due to its UV absorption and low interference . The bulkier hydroxymethylphenyl group in the target compound likely reduces its suitability for this application.

Pharmaceutical Intermediates

- Derivatives like 3-(Methylthio)picolinic acid (CAS 53636-37-6) feature sulfur-containing groups, which may influence metal chelation or pharmacokinetics . The hydroxymethyl group in the target compound could facilitate prodrug design via esterification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.